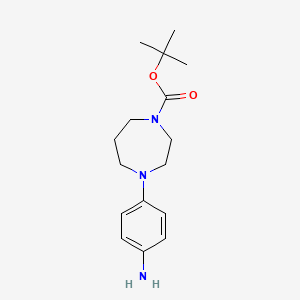![molecular formula C13H14N2O B6165165 {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol CAS No. 123345-74-4](/img/new.no-structure.jpg)
{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol is a chemical compound with a unique structure that combines a phenyl group with a cyclopenta[c]pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with cyclopentanone, followed by cyclization and subsequent reduction to yield the desired compound. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine: Similar structure but with an amine group instead of a hydroxyl group.
{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol is unique due to its specific combination of a phenyl group and a cyclopenta[c]pyrazole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
123345-74-4 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6165193.png)
